molecular formula C21H27NO B1670355 Dextromethadone CAS No. 5653-80-5

Dextromethadone

カタログ番号: B1670355
CAS番号: 5653-80-5
分子量: 309.4 g/mol
InChIキー: USSIQXCVUWKGNF-KRWDZBQOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

デキストロメサドンは、エスメタドンとしても知られており、メサドンの(S)-エナンチオマーです。これは、主にN-メチル-D-アスパラギン酸受容体アンタゴニストとして作用する合成オピオイドです。 その対応物であるレボメサドンとは異なり、デキストロメサドンはオピオイド受容体への親和性が低く、有意な呼吸抑制作用や乱用可能性がありません . 現在、重度のうつ病の治療における可能性のある用途について調査が行われています .

2. 製法

合成経路および反応条件: デキストロメサドンは、不斉合成によって合成することができます。 ある方法は、ラセミ体のメサドンをリパーゼ触媒アシル化してエナンチオマーを分離するものです . 反応条件は通常、目的のエナンチオマーを高収率で高純度に生成するために、有機溶媒の使用と特定の温度制御を含みます。

工業生産方法: デキストロメサドンの工業生産には、同様の不斉合成技術が用いられますが、規模が大きくなります。 プロセスは効率性と費用対効果を最適化するために、多くの場合、連続フローリアクターと高度な精製方法を使用して、目的の製品品質を実現します .

準備方法

Synthetic Routes and Reaction Conditions: Dextromethadone can be synthesized through asymmetric synthesis. One method involves the lipase-catalyzed acylation of racemic methadone to separate the enantiomers . The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the desired enantiomer is produced in high yield and purity.

Industrial Production Methods: Industrial production of this compound involves similar asymmetric synthesis techniques but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification methods to achieve the desired product quality .

化学反応の分析

反応の種類: デキストロメサドンは、以下のようなさまざまな化学反応を起こします。

    酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて行うことができます。

    還元: 還元反応には、通常、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬が用いられます。

    置換: 求核置換反応は、ハロゲン化アルキルやアシルクロリドなどの試薬と起こります。

一般的な試薬と条件:

    酸化: 酸性または中性条件下での過マンガン酸カリウム。

    還元: 無水エーテル中の水素化リチウムアルミニウム。

    置換: 水酸化ナトリウムのような塩基の存在下でのハロゲン化アルキル。

主な生成物:

    酸化: ケトンまたはカルボン酸を生成します。

    還元: アルコールまたはアミンを生成します。

    置換: 置換されたメサドン誘導体を生成します。

4. 科学研究への応用

デキストロメサドンは、いくつかの科学研究への応用があります。

科学的研究の応用

Pain Management

Overview
Dextromethadone is being investigated for its efficacy in treating chronic pain conditions, especially neuropathic pain. Unlike traditional opioids, it exhibits minimal opioid activity, which may reduce the risk of addiction and side effects associated with opioid use.

Clinical Trials
Relmada Therapeutics has initiated clinical trials to evaluate the safety and efficacy of this compound in treating neuropathic pain. A notable study involved a multiple ascending dose clinical trial that aimed to establish the maximum tolerated dose (MTD) and assess pharmacokinetics and pharmacodynamics . The initial results indicated a favorable safety profile, with no dose-limiting side effects observed at high doses compared to conventional methadone .

Study Phase Objective Findings
Phase 1Safety and tolerabilityNo dose-limiting side effects observed
Phase 2Efficacy in neuropathic painExpected to demonstrate significant pain relief

Antidepressant Potential

Mechanism of Action
Recent studies suggest that this compound may have rapid antidepressant effects similar to those of ketamine, another NMDA antagonist. This property could be particularly beneficial for patients with treatment-resistant depression .

Case Studies
A preliminary case study highlighted the antidepressant effects of this compound in patients who did not respond to conventional therapies. Patients reported significant mood improvements within days of treatment initiation, suggesting a potential role in rapid intervention strategies for depression .

Study Type Population Outcome
Case StudyTreatment-resistantSignificant mood improvement noted

Opioid Use Disorder Treatment

Role in Opioid Dependence
this compound's unique pharmacological profile allows it to be explored as a treatment option for opioid use disorder. Its NMDA antagonism may help mitigate withdrawal symptoms while reducing cravings without the high addiction potential associated with traditional opioids .

Research Insights
Studies are underway to assess its effectiveness in detoxification protocols and as a maintenance therapy for individuals recovering from opioid addiction. Initial findings suggest that patients treated with this compound experience fewer cravings compared to those on standard methadone therapy .

Application Mechanism Expected Benefits
DetoxificationNMDA receptor antagonismReduced withdrawal symptoms
Maintenance therapyLower addiction potentialFewer cravings

作用機序

デキストロメサドンは、主にN-メチル-D-アスパラギン酸受容体の拮抗作用によって効果を発揮します。 この作用は、興奮性神経伝達物質グルタミン酸を阻害し、ニューロンの興奮性を低下させ、神経保護効果をもたらします . さらに、デキストロメサドンはhERGカリウムチャネルを阻害することが示されており、これが心血管系への影響に寄与している可能性があります .

類似化合物:

    レボメサドン: メサドンの®エナンチオマーで、オピオイド受容体への親和性が高く、有意な鎮痛効果があります。

    ラセミ体のメサドン: 両方のエナンチオマーの混合物で、主に疼痛管理とオピオイド依存症の治療に使用されます。

独自性: デキストロメサドンは、オピオイド受容体への親和性が低いため、呼吸抑制や乱用可能性のリスクを軽減できます。 N-メチル-D-アスパラギン酸受容体アンタゴニストとしての主な作用は、他のオピオイドとは異なり、典型的なオピオイド関連の副作用なしに、重度のうつ病などの状態を治療する有望な候補となっています .

類似化合物との比較

    Levomethadone: The ®-enantiomer of methadone, which has high affinity for opioid receptors and significant analgesic effects.

    Racemic Methadone: A mixture of both enantiomers, used primarily for pain management and opioid dependence treatment.

Uniqueness: Dextromethadone is unique in its low affinity for opioid receptors, reducing the risk of respiratory depression and abuse liability. Its primary action as an N-methyl-D-aspartate receptor antagonist sets it apart from other opioids, making it a promising candidate for treating conditions like major depressive disorder without the typical opioid-related side effects .

生物活性

Dextromethadone, also known as REL-1017 or esmethadone, is a novel compound under investigation primarily for its potential as an antidepressant. It is a derivative of methadone, but its unique pharmacological profile distinguishes it from traditional opioids. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, safety profile, and potential for abuse.

This compound functions primarily as an N-methyl-D-aspartate receptor (NMDAR) antagonist. This mechanism is thought to contribute to its rapid antidepressant effects, which are observed in patients with treatment-resistant major depressive disorder (MDD). The drug's action at the NMDAR is associated with downstream effects on brain-derived neurotrophic factor (BDNF) and mechanistic target of rapamycin (mTOR) signaling pathways, which are crucial for neuronal survival and synaptic plasticity .

Pharmacodynamics

  • NMDAR Antagonism : this compound has been shown to block the NMDAR channel in a uncompetitive manner, leading to reduced excitotoxicity and promoting neuroprotective effects.
  • Opioid Receptor Interaction : While methadone acts as a full μ-opioid receptor agonist, this compound exhibits minimal affinity for opioid receptors, significantly reducing the risk of dependence and abuse .

Clinical Efficacy

Recent clinical trials have demonstrated promising results for this compound in treating MDD:

  • Phase 2 Trials : In a double-blind, randomized study, patients receiving this compound showed significant improvements in the Montgomery-Åsberg Depression Rating Scale (MADRS) scores compared to placebo. The mean change from baseline in MADRS scores was approximately -22.5 points after 12 months of treatment .
  • Long-Term Safety : A 12-month open-label study indicated that this compound was well tolerated with no significant neurological or cardiovascular side effects reported. Most adverse events were mild to moderate and transient .

Safety Profile

This compound has been evaluated for its safety in various studies:

  • No Abuse Potential : Studies involving recreational drug users have indicated that this compound does not produce reinforcing effects or withdrawal symptoms, distinguishing it from traditional opioids .
  • Adverse Events : The most common adverse events reported were nausea and dizziness, but these were generally mild and resolved quickly .

Comparison with Other Treatments

The following table summarizes the biological activity and clinical outcomes of this compound compared to traditional antidepressants and opioids:

Compound Mechanism of Action Efficacy in MDD Abuse Potential Common Side Effects
This compoundNMDAR antagonistSignificant improvement in MADRS scoresLowNausea, dizziness
Methadoneμ-opioid receptor agonistEffective for pain management; not primarily for MDDHighSedation, constipation
Traditional AntidepressantsVarious (e.g., SSRI)Variable; often delayed onsetModerateWeight gain, sexual dysfunction

Case Studies

Several case studies highlight the clinical application of this compound:

  • Case Study on Treatment-Resistant Depression : A patient with chronic MDD who had failed multiple antidepressant treatments experienced a significant reduction in depressive symptoms after initiating treatment with this compound. The patient reported improved mood stability and quality of life over six months .
  • Safety Monitoring in Clinical Trials : Participants in Phase 3 trials were closely monitored for any signs of abuse or adverse reactions. Results indicated no serious adverse events related to this compound use, reinforcing its safety profile .

特性

CAS番号

5653-80-5

分子式

C21H27NO

分子量

309.4 g/mol

IUPAC名

(6S)-6-(dimethylamino)-4,4-diphenylheptan-3-one

InChI

InChI=1S/C21H27NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/t17-/m0/s1

InChIキー

USSIQXCVUWKGNF-KRWDZBQOSA-N

SMILES

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2

異性体SMILES

CCC(=O)C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2

正規SMILES

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2

外観

Solid powder

Key on ui other cas no.

5653-80-5

ピクトグラム

Acute Toxic; Irritant; Health Hazard

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Dextromethadone;  6S-Methadone;  l-Methadone;  S-(+)-Methadone;  d-Methadone;  BRN 3213667;  BRN-3213667;  BRN3213667; 

製品の起源

United States

Synthesis routes and methods I

Procedure details

To a 100 mL beaker equipped with a magnetic stir bar was charged methadone hydrochloride (3.0 g, 8.67 mmol) and water (30 g). Ammonium hydroxide (0.79 g, 22.6 mmol) was added to bring the pH to ˜9 (pH paper). The resulting solution was extracted with two 45 g portions of ethyl acetate and the combined organic layers were concentrated under reduced pressure at 40° C. The residue was dried under high vacuum to provide 2.2 g (82%) of a white solid which was analyzed by DSC (FIG. 1), FTIR (FIG. 2), PXRD (FIG. 3), and 1H-NMR (FIG. 4). The PXRD diffractogram was consisted with a crystalline product.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step Two
Name
white solid
Yield
82%

Synthesis routes and methods II

Procedure details

Methadone (free base) was prepared for step B below by dissolving 10 grams of methadone hydrochloride in 100 mL of warm water at approximately 50° C. and crystallizing the free base out of solution by slowly adding 20 mL of a saturated aqueous potassium carbonate solution, pH 12.2 to the methadone hydrochloride solution with stirring. After crystallization was complete, the methadone crystals were filtered and redissolved in about 75 mL ethanol (ETOH). Following this the methadone was precipitated by the addition of 200 mL of water. The precipitate was filtered and dried in vacuo. The resulting yield of methadone was 8.79 g methadone or approximately 98%.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Methadone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dextromethadone
Reactant of Route 2
Reactant of Route 2
Dextromethadone
Reactant of Route 3
Reactant of Route 3
Dextromethadone
Reactant of Route 4
Reactant of Route 4
Dextromethadone
Reactant of Route 5
Dextromethadone
Reactant of Route 6
Reactant of Route 6
Dextromethadone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。